The table below details the amino acid sequences and key physicochemical properties of Esculentin-2CHa and its analogues, which are central to understanding their structure-activity relationships [1] [2].
| Peptide Name | Amino Acid Sequence | Net Charge (pH 7) | Isoelectric Point |
|---|---|---|---|
| Esculentin-2CHa | GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC | +5 | 10.82 |
| [L21K]Esculentin-2CHa | GFSSIFRGVAKFASKGLGKDKAKLGVDLVACKISKQC | +6 | 10.91 |
| [L24K]Esculentin-2CHa | GFSSIFRGVAKFASKGLGKDLAKKGVDLVACKISKQC | +6 | 10.91 |
| [L28K]Esculentin-2CHa | GFSSIFRGVAKFASKGLGKDLAKLGVDKVACKISKQC | +6 | 10.91 |
| [C31K]Esculentin-2CHa | GFSSIFRGVAKFASKGLGKDLAKLGVDLVAKKISKQC | +6 | 10.65 |
| [C31S,C37S]Esculentin-2CHa | GFSSIFRGVAKFASKGLGKDLAKLGVDLVASKISKQS | +5 | 10.82 |
| [D20K, D27K]Esculentin-2CHa | GFSSIFRGVAKFASKGLGKKLAKLGVKLVACKISKQC | +9 | 11.97 |
| Esculentin-2CHa(1-30) | GFSSIFRGVAKFASKGLGKDLAKLGVDLVA | Information not specified in results | Information not specified in results |
This table summarizes the quantitative effects of Esculentin-2CHa and its most effective analogue on insulin secretion in clonal BRIN-BD11 pancreatic β-cells [1] [2].
| Peptide / Analogue | Minimum Effective Concentration | Key Findings in BRIN-BD11 Cells |
|---|---|---|
| Esculentin-2CHa | > 0.3 nM | Stimulated insulin secretion at concentrations >0.3 nM without cytotoxicity. |
| [L28K]Esculentin-2CHa | More potent than native peptide | Produced a significantly greater maximum insulin response (P < 0.001). |
The following table outlines the experimental parameters and key outcomes from a 28-day chronic administration study in high-fat-fed (HFF) mice, a model of obesity and insulin resistance [1] [2].
| Parameter | Experimental Detail | Observed Outcome |
|---|---|---|
| Animal Model | Male NIH Swiss mice, HFF diet (45% fat) for 120 days | Model with obesity, glucose intolerance, and insulin resistance. |
| Treatment | [L28K]esculentin-2CHa (75 nmol/kg body weight), twice-daily i.p. for 28 days | |
| Glucose Metabolism | --- | ↓ Non-fasting plasma glucose (P<0.05); ↑ non-fasting plasma insulin (P<0.05); improved glucose tolerance and insulin secretion (P<0.01). |
| Islet Function | Islets isolated after treatment | Restored impaired response to insulin secretagogues. |
| Hormones & Lipids | --- | ↓ Plasma & pancreatic glucagon; ↓ circulating triglycerides; α-cell mass normalized. |
| Safety | --- | No significant change in body weight, food intake, or body composition; no noted toxicity. |
For reproducibility, here are the core methodologies used in the cited research.
Based on the described mechanisms, the proposed signaling pathway for the insulinotropic activity of Esculentin-2CHa peptides is visualized below.
Diagram 1: The insulin secretion pathway is attenuated by KATP openers, VDCC blockers, and Ca²⁺ chelation [1] [2].
The workflow for the key in vivo experiment is outlined in the diagram below.
Diagram 2: In vivo workflow for evaluating metabolic effects in high-fat-fed mice [1] [2].
The table below consolidates key characteristics of Esculentin-2CHa, a closely related peptide that is frequently studied [1] [2] [3].
| Property | Value / Description |
|---|---|
| Amino Acid Sequence | GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC [1] |
| Length | 37 amino acids [1] |
| Molecular Mass | 3841.1044 Da [1] |
| Isoelectric Point (pI) | 10.44 to 10.82 (varies by source) [1] |
| Net Charge at pH 7 | +5 [1] |
| Reported Secondary Structure | Predicted to form an alpha-helix in the central to C-terminal region (residues 17-33) [1]. |
While direct methods for Esculentin-2L are unavailable, the following established techniques have been used to determine the structure of related antimicrobial peptides and are applicable for investigating this compound.
| Technique | Application & Workflow |
|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Sample Preparation: Dissolve the peptide in a membrane-mimetic solvent (e.g., TFE/water mixture or dodecylphosphocholine micelles) to induce folding [4].
The diagram below outlines a generalized experimental workflow for characterizing an antimicrobial peptide's structure and function, integrating the methodologies above.
Esculentin-2CHa-related peptides exert their effects through several interconnected mechanisms, primarily centered on modulating pancreatic islet cell function.
The most well-characterized mechanism is the direct stimulation of insulin secretion from pancreatic β-cells.
The diagram below illustrates this core insulin-secretion pathway:
Esculentin-2CHa stimulates insulin secretion via a calcium-dependent pathway.
| Peptide Analogue | Net Charge | Potency vs. Native | Maximal Efficacy vs. Native | Key Experimental Findings |
|---|---|---|---|---|
| Esculentin-2CHa (Native) | +5 | - | - | Stimulates insulin secretion from BRIN-BD11 cells (EC₅₀ >0.3 nM) [1] [2]. |
| [L28K]Esculentin-2CHa | +6 | Higher | Significantly Greater | In HFD mice: improved glucose tolerance, increased insulin secretion, decreased plasma glucagon, reduced triglycerides [1] [2]. |
| [C31K]Esculentin-2CHa | +6 | Higher | Significantly Greater | - |
| [L21K]Esculentin-2CHa | +6 | Higher | Lower | - |
| [L24K]Esculentin-2CHa | +6 | Higher | Lower | - |
| [D20K, D27K]Esculentin-2CHa | +9 | Higher | Lower | - |
Beyond acute insulin secretion, these peptides confer long-term benefits to β-cells, which is crucial for a chronic disease like type 2 diabetes.
Esculentin-2CHa peptides exhibit a complementary action on pancreatic α-cells.
The peptides' actions extend to improving whole-body metabolism and protecting non-pancreatic organs.
For researchers looking to replicate or build upon these findings, here are summaries of the key experimental methodologies used in the literature.
The research highlights several promising directions for translating Esculentin-2CHa peptides into therapeutics.
Table 1: Core Characteristics of Esculentin-2CHa and Related Peptides
| Feature | Description |
|---|---|
| Primary Source | Skin secretions of the Chiricahua leopard frog (Lithobates chiricahuensis) and other Ranidae frogs [1] [2]. |
| Typical Isolation Method | Collection of skin secretions (often via norepinephrine stimulation), followed by cDNA library construction from skin tissue, purification via reversed-phase HPLC, and mass spectrometry confirmation [1] [3]. |
| Full-Length Sequence | GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC (37 amino acids) [1] [2]. |
| Key Active Fragments | Esculentin-2CHa(1-30) (C-terminal 7 amino acids removed) [4] [5]. Esculentin-1b(1-18) (N-terminal 18 amino acids of Esculentin-1b) [6]. |
This protocol is used to evaluate the insulinotropic activity of peptides.
The following diagram illustrates the mechanism by which Esculentin-2CHa stimulates insulin secretion from pancreatic β-cells.
Mechanism of Esculentin-2CHa-induced insulin secretion in β-cells [1]
This protocol assesses the anti-diabetic effects in a whole organism.
Table 2: Documentated Therapeutic Potentials of Esculentin Peptides
| Application | Key Findings & Peptide Variants | Proposed Mechanism of Action |
|---|
| Anti-Diabetic Effects | - Esculentin-2CHa: Stimulates insulin secretion from BRIN-BD11 cells at >0.3 nM [1].
Frog skin antimicrobial peptides, including esculentins, are synthesized as larger inactive precursors known as prepropeptides [1]. The general structural model, conserved across the esculentin family, consists of three distinct domains:
The diagram below illustrates this conserved biosynthetic pathway and the resulting structure of the mature Esculentin-2CHa peptide.
Diagram of Esculentin-2 prepropeptide biosynthesis and mature peptide structure.
The mature and active Esculentin-2CHa peptide is 37 amino acids long (sequence: GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC) and has the following characteristics [2] [3]:
Esculentin-2 peptides are multifunctional host-defense agents. The table below summarizes key quantitative findings from studies on Esculentin-2CHa and its analogs.
| Biological Activity | Experimental Model | Key Findings & Potency | Proposed Mechanism of Action |
|---|---|---|---|
| Antidiabetic Action [2] [4] | In vitro (BRIN-BD11 β-cells), in vivo (high-fat fed mice) | Stimulated insulin secretion at >0.3 nM; 75 nmol/kg twice daily for 28 days improved glucose tolerance and insulin sensitivity. | Membrane depolarization, increased intracellular Ca²⁺; KATP channel-independent pathway [2]. |
| Antimicrobial Activity [3] | In vitro against reference bacterial strains | Potent growth-inhibition of Gram-negative bacteria (e.g., E. coli) and multi-drug resistant strains (e.g., Acinetobacter baumannii). | Disruption of microbial cell membrane integrity [1]. |
| Neuroprotective Action [5] | In vivo (Drosophila melanogaster with copper-induced toxicity) | 5.0-7.5 µM/kg diet mitigated oxidative stress markers and improved locomotor deficits. | Reduction of oxidative stress; inhibition of acetylcholinesterase [5]. |
| Immunomodulatory & Anticancer [3] | In vitro (mouse lymphoid cells, human tumor cells) | Stimulated anti-inflammatory IL-10; high cytotoxicity against human non-small cell lung adenocarcinoma A549 cells. | Immunomodulation; direct cytotoxicity on cancer cells [3]. |
The following is a standard methodology used to evaluate the insulinotropic activity of esculentin peptides, as detailed in the research [2] [4]:
1. Cell and Islet Preparation:
2. Peptide Incubation:
3. Sample Collection and Analysis:
4. Cytotoxicity Assessment (Parallel Assay):
5. Mechanism Studies:
The multifunctionality of Esculentin-2CHa makes it a compelling candidate for therapeutic development. Research efforts are focused on optimizing its properties through several strategies:
The biological function of Esculentin peptides is intrinsically linked to their ability to form an amphipathic alpha-helix.
| Peptide Name | Length (aa) | Amino Acid Sequence | Net Charge (pH 7) | Key Structural Features |
|---|---|---|---|---|
| Esculentin-2CHa [2] | 37 | GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC | +5 | C-terminal disulfide-bridged cyclic domain [5]. |
| Esculentin-2CHa(1-30) ("ESC") [6] [7] | 30 | GFSSIFRGVAKFASKGLGKDLAKLGVDLVA | +4 | Truncated, linear analogue with enhanced stability and retained activity [6] [8]. |
| Esculentin-1a(1-21)NH₂ [4] | 21 | GIFSKLAGKKIKNLLISGLKG-NH₂ | +6 | Linear peptide, C-terminal amidation to enhance stability and activity [4]. |
Esculentin-2CHa and its analogues exhibit multifaceted mechanisms of action, which vary depending on the target cell type.
The primary mechanism against microbes is based on the disruption of the bacterial membrane. The cationic peptide is attracted to the negatively charged surfaces of bacterial membranes. Upon binding, its amphipathic alpha-helix can insert into the lipid bilayer, leading to permeabilization, formation of pores or local cracks, and eventual cell death [4] [3]. Some analogues, like linearized Esculentin-2EM, show pH-dependent activity, with efficacy increasing under alkaline conditions [3].
A significant and promising area of research is the potent antidiabetic effect of Esculentin-2CHa(1-30). The pathway below illustrates its mechanism for stimulating insulin secretion from pancreatic beta cells.
Mechanism of insulin secretion stimulated by Esculentin-2CHa(1-30) in pancreatic beta-cells. [7] [5]
In vivo studies in high-fat-fed mice have shown that twice-daily administration of Esculentin-2CHa(1-30) (75 nmol/kg) for 28 days significantly improves glucose tolerance, insulin sensitivity, and plasma insulin levels, while also reducing body weight and fat mass [7].
Research has uncovered additional therapeutic potentials:
For researcher reference, here are quantitative findings and key methodologies from recent studies.
| Biological Activity | Experimental Model | Key Quantitative Results | Citation |
|---|---|---|---|
| Anti-diabetic | High-fat fed mice | 75 nmol/kg, twice daily (i.p.): ↓ blood glucose by 6-12 mmol/L, improved glucose tolerance & insulin sensitivity. [7] | |
| Antibacterial | Reference bacterial strains | Potent growth-inhibitory activity against multi-drug resistant S. aureus, A. baumannii, and E. coli. [2] | |
| Insulin Release (in vitro) | BRIN-BD11 clonal β-cells | Significant stimulation of insulin secretion at concentrations > 0.3 nM. [5] | |
| Neuroprotective | Drosophila melanogaster | 5-7.5 µM/kg diet: mitigated Cu²⁺-induced oxidative stress (↓ TBARS by 37-55%) and improved locomotor activity. [8] | |
| Hepatic Therapy | NAFLD mouse model | ESC-ABD-AuNPs (nanoparticle): plasma half-life of 28.3 h, significantly reduced liver fat accumulation and blood glucose. [6] |
To overcome limitations like poor in vivo stability and potential cytotoxicity, several advanced strategies have been employed:
Amino Acid Substitution:
Nanoparticle Conjugation: A cutting-edge approach involves conjugating peptides to gold nanoparticles (AuNPs). For example, an Esculentin-2CHa fusion protein coated onto AuNPs resulted in a formulation with an extended plasma half-life of 28.3 hours and high accumulation in the liver, demonstrating significant efficacy in treating non-alcoholic fatty liver disease (NAFLD) in mice [6]. The workflow below outlines the synthesis process.
Synthesis workflow for Esculentin-2CHa fusion protein-coated gold nanoparticles (ESC-ABD-AuNPs). [6]
Esculetin (6,7-dihydroxycoumarin) is a natural compound found in various plants like Cortex Fraxini and is known for its diverse pharmacological activities [1]. The following table summarizes its key mechanisms and potential therapeutic applications based on current research.
The tables below consolidate key quantitative findings from esculetin studies.
Table 1: Anti-inflammatory and Antioxidant Effects of Esculetin in Cell Models
| Cell Line/Model | Inducer | Esculetin Concentration | Key Effects | Citation |
|---|---|---|---|---|
| RAW 264.7 macrophages | LPS | 10 - 80 µM | Inhibited NO production, iNOS/COX-2 expression, TNF-α, IL-1β; Reduced ROS; Blocked NF-κB translocation | [2] |
| RAW 264.7 macrophages | LTA | 10 - 20 µM | Inhibited NO production & iNOS expression; Activated Nrf2; Suppressed NF-κB p65 translocation | [3] |
| PANC-1 pancreatic cells | - | 100 µM | Induced G1-phase cell cycle arrest; Activated caspases 3, 8, 9; Decreased intracellular ROS & NF-κB | [4] |
Table 2: Anticancer Efficacy of Esculetin in Vitro and In Vivo
| Cancer Type / Model | Esculetin Concentration/Dose | Key Findings & Proposed Mechanism | Citation |
|---|---|---|---|
| Liver cancer (HUH7, HCCLM3 cells) | 20 - 60 µM (in vitro) | Suppressed proliferation, migration; Induced ferroptosis via NCOA4-mediated ferritinophagy; Increased ROS & lipid peroxidation | [5] |
| Liver cancer (mouse xenograft) | Not specified | Decreased tumor volume; Increased LC3 & NCOA4 expression; Promoted iron deposition in tumor tissue | [5] |
| Pancreatic cancer (PANC-1 cells) | 100 µM | Bound to KEAP1; Disrupted Nrf2-KEAP1 interaction; Promoted Nrf2 nuclear accumulation | [4] |
While a specific protocol for recombinant Esculentin-2L is unavailable, here is a detailed and generalizable protocol for the preparation of electrocompetent E. coli, a critical first step in many recombinant protein expression workflows, adapted from a peer-reviewed method [7].
Protocol: Rapid Preparation and Transformation of Electrocompetent E. coli
Day 1 (Afternoon)
Day 2 (Morning) 3. Plate Culture: Deliver 100 µL of the overnight culture onto an LB agar plate (without antibiotic). 4. Spreading: Use a sterile glass spreader to evenly distribute the culture, ensuring not to break the agar surface. 5. Lawn Growth: Incubate the plate at 37°C for 4-6 hours, until a thin lawn of bacterial growth is visible.
Day 2 (Afternoon) - Preparation of Electrocompetent Cells 6. Harvesting: Scrape a 2 mm diameter bacterial mass from the plate using a sterile inoculating loop. 7. Initial Resuspension: Resuspend the bacterial mass in 1 mL of ice-cold, sterile ddH₂O. Mix thoroughly until no clumps remain. Keep on ice. 8. Washes: Centrifuge the suspension at 5,000 x g for 5 minutes at 4°C. Carefully discard the supernatant. * Resuspend the pellet in 1 mL of ice-cold sterile ddH₂O and repeat the centrifugation step. * Perform this wash step a total of three times. 9. Final Resuspension: After the final wash, remove the supernatant and resuspend the pellet thoroughly in 40 µL of ice-cold sterile ddH₂O. Keep on ice. The cells are now electrocompetent.
Transformation 10. DNA Addition: Add up to 1 µg of plasmid DNA (in a volume of ≤ 1 µL) to the 40 µL cell suspension. Mix gently and transfer to a pre-chilled 0.2 cm electroporation cuvette. 11. Electroporation: Apply an electrical pulse at 1.8 kV, 25 µF. A time constant of approximately 5.0 msec should be achieved. 12. Recovery: Immediately add 1 mL of LB broth to the cuvette to resuspend the cells. Transfer to a sterile tube. 13. Outgrowth: Incubate the cells for 30 minutes at 37°C in a roller drum to allow for recovery and expression of the antibiotic resistance gene. 14. Plating: Plate the transformed bacteria onto LB agar plates containing the appropriate selective antibiotic and incubate overnight at 37°C.
The following diagrams, generated using Graphviz, illustrate the key molecular mechanisms of esculetin action described in the search results.
Diagram 1: Esculetin Inhibits the NF-κB Pathway. This diagram illustrates how esculetin blocks the inflammatory response by preventing the degradation of IκB-α, thereby sequestering NF-κB in the cytoplasm and suppressing the expression of pro-inflammatory genes [2] [3].
Diagram 2: Esculetin Activates the Nrf2 Antioxidant Pathway. This diagram shows how esculetin directly binds to KEAP1, leading to the stabilization and nuclear translocation of Nrf2, which in turn activates the transcription of cytoprotective antioxidant genes [4] [3].
Diagram 3: Esculetin Induces Ferroptosis via Ferritinophagy. This diagram outlines the mechanism by which esculetin triggers a specific type of cell death in cancer cells by promoting NCOA4-mediated ferritinophagy, leading to iron-dependent lipid peroxidation [5].
Although direct information on this compound is unavailable, the general workflow for recombinant production in E. coli involves key steps you can adapt:
To advance your project on recombinant this compound, I suggest:
This compound and its analogues represent a class of antimicrobial peptides (AMPs) derived from frog skin that have demonstrated exceptional potency against clinically relevant pathogens, particularly Pseudomonas aeruginosa. This Gram-negative bacterium is notorious for its intrinsic antibiotic resistance and ability to form resilient biofilms, making it a particularly challenging pathogen in cystic fibrosis (CF) patients and immunocompromised individuals [1]. Research has demonstrated that this compound analogues not only exhibit direct bactericidal activity but also possess the remarkable ability to promote wound healing by stimulating migration of bronchial epithelial cells—even in the presence of bacterial lipopolysaccharide (LPS) that typically inhibits cellular migration [1]. This multifunctional therapeutic profile positions this compound as a promising candidate for development of novel anti-infective agents that address both infection control and tissue repair.
Solid-phase peptide synthesis (SPPS), introduced by Robert Bruce Merrifield in the 1960s, revolutionized peptide chemistry by providing a streamlined, efficient approach for assembling peptides on an insoluble solid support [2]. This methodology has largely replaced labor-intensive solution-phase processes and serves as the foundation for automated peptide synthesizers used in contemporary research and commercial settings [2]. The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to a solid resin matrix, allowing for rapid cycle completion and simplified purification through intermediate washing steps [2]. For complex peptides like this compound, the Fmoc/t-Bu protecting group strategy has emerged as the most widely adopted approach, offering compatibility with a broad range of structural modifications while avoiding the highly corrosive conditions associated with alternative strategies [3].
This compound presents several synthetic challenges that require careful strategic planning prior to initiation of synthesis. The peptide's length and complex sequence necessitate optimization to prevent common issues such as aggregation, incomplete couplings, and side reactions. Research on Esculentin-1a analogues has demonstrated that strategic incorporation of D-amino acids at specific positions (particularly residues 14 and 17, replacing L-Leu and L-Ser with their D-counterparts) significantly enhances protease resistance without compromising biological activity [1]. This diastereomer approach has shown remarkable stability against both bacterial and human elastase, which is particularly advantageous for therapeutic applications in the protease-rich environment of CF lungs [1]. Additionally, the amphipathic character of this compound must be considered throughout synthesis planning, as sequences prone to β-sheet formation during synthesis can lead to significant aggregation and reduced coupling efficiency in later synthesis cycles [4].
Table 1: Optimal Resin Selection for this compound Synthesis
| Resin Type | Loading Capacity (mmol/g) | Compatible C-Terminus | Advantages for this compound |
|---|---|---|---|
| Rink Amide MBHA | 0.3-0.8 | Amide | Ideal for C-terminal amidation; excellent for long sequences |
| Wang Resin | 0.4-1.2 | Acid | Suitable for C-terminal carboxylic acids; well-established chemistry |
| PEG-PS Resin | 0.2-0.5 | Both | Enhanced swelling properties for "difficult sequences" |
| 2-Chlorotrityl Chloride | 0.8-1.5 | Acid | Mild cleavage conditions; reduces racemization risk |
The selection of appropriate resins represents a critical decision point in this compound synthesis. For sequences requiring C-terminal amidation, Rink Amide MBHA resin provides optimal performance, while Wang resin remains suitable for carboxylic acid termini [4]. For particularly challenging sequences prone to aggregation, PEG-PS resins with superior swelling characteristics in various solvents may significantly improve synthesis outcomes despite their lower loading capacities [4]. Regarding coupling reagents, HATU and COMU have demonstrated superior performance for difficult couplings, while DIC/HOBt combinations remain reliable for standard couplings [4]. The Fmoc protection strategy is strongly recommended for this compound synthesis, as it avoids the repetitive acidic conditions associated with Boc chemistry that may be detrimental to the peptide's structural integrity [3].
The synthesis protocol commences with careful resin preparation and conditioning. We recommend using Rink Amide MBHA resin (loading capacity 0.4-0.7 mmol/g) for this compound synthesis to achieve C-terminal amidation, which often enhances biological stability [4]. Begin by swelling the resin in dichloromethane (DCM) for 30 minutes, followed by DMF for an additional 30 minutes with gentle agitation. After draining the solvent, proceed with the Fmoc deprotection of the resin using 20% piperidine in DMF (2 × 5 min treatments) [2]. Thoroughly wash the resin with DMF (5 × 1 min) to ensure complete piperidine removal before the first coupling reaction. For the initial attachment, use 3 equivalents of Fmoc-protected C-terminal amino acid relative to resin loading, activated with 2.85 equivalents of HBTU and 6 equivalents of DIPEA in minimal DMF [4]. Allow the coupling to proceed for 60-90 minutes with continuous agitation, then perform a qualitative Kaiser test to confirm complete coupling before proceeding with Fmoc deprotection.
Table 2: Standardized Synthesis Cycle Parameters for this compound
| Synthesis Step | Reagents & Concentrations | Duration (Minutes) | Temperature | Repeat Cycles |
|---|---|---|---|---|
| Fmoc Deprotection | 20% piperidine in DMF | 2 × 5 | Room temperature | Each amino acid |
| Washing | DMF (5×) | 1 each | Room temperature | Each cycle |
| Coupling | 3 eq Fmoc-AA, 2.85 eq HBTU, 6 eq DIPEA | 45-60 | Room temperature | Standard residues |
| Extended Coupling | 3 eq Fmoc-AA, 2.85 eq HATU, 6 eq DIPEA | 90-120 | Room temperature | Problematic residues |
| Final Deprotection | 20% piperidine in DMF | 2 × 5 | Room temperature | After last residue |
The iterative elongation process constitutes the core of this compound synthesis. Each cycle consists of three fundamental steps: Fmoc deprotection using 20% piperidine in DMF (2 × 5 min) followed by thorough DMF washing (5 × 1 min) [2]. The subsequent coupling reaction employs 3 equivalents of Fmoc-protected amino acid pre-activated with 2.85 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 45-60 minutes [4]. For particularly challenging sequences or aggregation-prone regions, implement extended coupling times (90-120 minutes) and consider switching to more efficient coupling reagents such as HATU or COMU [4]. After each coupling, perform a qualitative Kaiser (ninhydrin) test to monitor coupling completion before proceeding to the next cycle. For hydrophobic segments or sequences prone to β-sheet formation, incorporate binary solvent systems such as DMF with 20% trifluoroethanol (TFE) or DMSO to disrupt intermolecular hydrogen bonding and improve coupling efficiency [4].
Upon completion of the sequence assembly, the cleavage and global deprotection process requires meticulous execution. Prepare a cleavage cocktail comprising trifluoroacetic acid (TFA)/water/triisopropylsilane in a 95:2.5:2.5 ratio, with the optional addition of 1-2% ethanedithiol for peptides containing multiple Cys residues [4]. Pre-cool the cleavage cocktail to 0°C before adding to the peptide-resin, then allow the mixture to warm gradually to room temperature and react for 2-4 hours with gentle agitation [2]. Following cleavage, filter the mixture to remove the spent resin, and concentrate the peptide-containing filtrate by bubbling with a gentle stream of nitrogen or inert gas. Precipitate the crude peptide by adding to cold diethyl ether (10-fold excess) pre-cooled to -20°C, then collect the precipitate by centrifugation or filtration. Wash the pellet multiple times with cold ether to remove residual scavengers and TFA, then dissolve in water-acetonitrile containing 0.1% TFA for subsequent purification steps [2].
Recent advancements in machine learning applications for peptide synthesis have revolutionized optimization approaches for challenging sequences like this compound. Researchers have demonstrated that deep learning models trained on large datasets of Fmoc-deprotection traces (35,427 individual reactions in one study) can predict synthesis outcomes with less than 6% error [5]. These models utilize extended-connectivity fingerprints (ECFP) to represent amino acid structures and analyze synthesis parameters including reactor temperature, flow rate, coupling agents, and activation temperatures [5]. For this compound synthesis, we recommend implementing real-time monitoring of Fmoc-deprotection steps when possible, as the shape characteristics (integral, height, and width) of UV-vis traces serve as excellent indicators of synthesis efficiency and can flag potential aggregation issues early in the synthesis process [5]. This data-driven approach enables proactive parameter adjustment to minimize failed syntheses and improve overall yield.
Table 3: Troubleshooting Guide for Common this compound Synthesis Challenges
| Synthesis Challenge | Indicators | Recommended Solutions | Preventative Measures |
|---|---|---|---|
| Sequence Aggregation | Reduced coupling efficiency, discolored resin | Incorporate DMSO (10-25%) or TFE (20%) in DMF; double coupling | Use pseudoproline dipeptides at appropriate positions |
| Incomplete Deprotection | Positive Kaiser test after deprotection | Increase piperidine concentration to 30%; add 0.1 M HOBt to deprotection solution | Ensure fresh piperidine solution; extend deprotection time |
| Racemization | Multiple closely eluting peaks in HPLC | Use HOBt/Oxyma-based coupling reagents instead of HOBt/DIC | Lower coupling temperature; reduce base concentration |
| Aspartimide Formation | Deletion sequences in MS analysis | Use piperazine instead of piperidine for Fmoc removal | Introduce side-chain protecting groups like OtBu |
Several experimental optimization techniques can significantly enhance this compound synthesis outcomes. For sequences demonstrating aggregation tendencies, implement alternative solvent systems such as DMF/DMSO (4:1) or DMF/TFE (4:1) to disrupt hydrogen bonding networks that impede coupling efficiency [4]. The incorporation of pseudoproline dipeptides at appropriate positions (particularly Ser, Thr, or Val-rich regions) can dramatically improve chain assembly by introducing temporary structural perturbations that prevent β-sheet formation [4]. For particularly problematic couplings, employ double coupling protocols with extended reaction times (90-120 minutes) and consider implementing capping steps using acetic anhydride in DMF (5:95 v/v) between couplings to terminate unreacted chains and simplify the crude mixture [4]. Additionally, microwave-assisted SPPS has demonstrated significant improvements in both coupling efficiency and deprotection kinetics for difficult sequences, potentially reducing cycle times while improving overall crude purity [3].
The purification process for this compound represents a critical determinant of final product quality and biological performance. We recommend initial preparative reverse-phase HPLC using a C18 or C8 column (250 × 21.2 mm, 5-10 μm particle size) with a mobile phase consisting of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B) [2]. Employ a linear gradient method optimized for this compound's specific hydrophobicity profile, typically starting at 10-20% B and increasing to 60-80% B over 30-60 minutes at a flow rate of 10-15 mL/min [2]. Monitor separation at 220 nm for the peptide bond and 280 nm for aromatic residues, collecting fractions at regular intervals. For peptides exhibiting persistent impurities, consider implementing two-dimensional purification using different separation mechanisms (e.g., reverse-phase followed by ion-exchange chromatography) to achieve the requisite purity standards for therapeutic applications [4]. Following purification, lyophilize the pure fractions and verify purity through analytical HPLC before proceeding to structural characterization.
Comprehensive analytical characterization is essential to verify this compound identity, purity, and structural integrity. Employ analytical HPLC with a C18 column (250 × 4.6 mm, 3.5-5 μm particle size) using a gradient of 0.1% TFA in water and acetonitrile to assess purity, with acceptance criteria typically set at ≥95% pure by area normalization at 214 nm [2]. Confirm peptide identity through mass spectrometric analysis using either MALDI-TOF or ESI-MS, comparing experimental molecular weight to theoretical values [2]. For this compound, expected mass accuracy should be within ±0.1% of theoretical mass. Additional structural characterization through circular dichroism spectroscopy can provide valuable information about secondary structure in membrane-mimetic environments, while amino acid analysis following acid hydrolysis can provide quantitative verification of composition [3]. For advanced therapeutic applications, high-resolution mass spectrometry is strongly recommended to detect any subtle modifications or impurities that may impact biological activity.
The functional validation of synthesized this compound must include comprehensive antimicrobial assessment against clinically relevant targets. Research on Esculentin-1a analogues has demonstrated exceptional potency against Pseudomonas aeruginosa, with the diastereomer Esc(1-21)-1c achieving approximately 90% bacterial killing at 15 μM concentration within just 1 hour [1]. Conduct standard broth microdilution assays according to CLSI guidelines to determine minimum inhibitory concentrations (MICs) against relevant bacterial strains, including both planktonic and biofilm forms [1]. For biofilm assays, utilize established methods such as the crystal violet staining assay or viability staining with resazurin to quantify anti-biofilm activity [1]. Additionally, assess bactericidal kinetics through time-kill assays conducted over 1-24 hours to confirm the rapid bactericidal action characteristic of this compound analogues. These functional assays serve as critical quality indicators, as proper folding and disulfide bridge formation (if applicable) directly influence antimicrobial potency.
Beyond direct antimicrobial effects, comprehensive bioactivity assessment should include evaluation of wound healing properties and cellular toxicity. Research has demonstrated that Esculentin-1a analogues significantly stimulate migration of bronchial epithelial cells—including those expressing the ΔF508-CFTR mutation relevant to cystic fibrosis—and can restore cell migration even in the presence of Pseudomonas aeruginosa LPS that normally inhibits this process [1]. Employ in vitro wound healing assays (e.g., scratch assays) using relevant cell lines (such as CFBE41o- bronchial epithelial cells) to quantify migration enhancement [1]. Parallel assessment of cellular viability using MTT or similar assays should be conducted to ensure peptide preparations lack significant cytotoxicity at therapeutic concentrations [1]. For Esculentin-1a analogues, research indicates minimal cytotoxicity at concentrations effective against Pseudomonas aeruginosa, with the diastereomer Esc(1-21)-1c demonstrating particularly favorable selectivity indices [1]. These functional assessments provide critical data for therapeutic development and confirm the multifunctional biological profile of properly synthesized this compound.
The following diagram illustrates the comprehensive this compound synthesis workflow, highlighting key decision points and quality control checkpoints:
Diagram 1: Comprehensive workflow for this compound solid-phase peptide synthesis, highlighting key synthetic steps and quality control checkpoints.
For laboratories implementing advanced optimization approaches, the following diagram illustrates the machine learning-guided synthesis improvement cycle:
Diagram 2: Machine learning-guided optimization cycle for continuous improvement of this compound synthesis based on experimental data [5].
The synthesis of this compound via solid-phase methodology represents a sophisticated chemical process that demands careful attention to sequence-specific challenges and strategic optimization. Through implementation of the detailed protocols and application notes presented herein, researchers can achieve reproducible synthesis of this therapeutically promising antimicrobial peptide. The integration of machine learning approaches with established peptide chemistry principles creates a powerful framework for addressing the unique challenges presented by this compound's structural characteristics [5]. Furthermore, the multifunctional biological activity of properly synthesized and folded this compound—combining direct antimicrobial action with wound-healing promotion—justifies the investment in optimized synthesis protocols [1]. As peptide therapeutics continue to gain importance in addressing antibiotic resistance and chronic infections, the methodologies detailed here will contribute to advancing this compound through the therapeutic development pipeline.
The table below summarizes the antibacterial activity of an esculentin-1 homolog from the dark-spotted frog (Pelophylax nigromaculatus), which may serve as a useful reference [1].
Table: Minimum Inhibitory Concentration (MIC) of Esculentin-1PN [1]
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Vibrio anguillarum | 6.25 |
| Escherichia coli | 6.25 |
| Staphylococcus saprophyticus | 6.25 |
| Citrobacter freundii | 12.5 |
| Vibrio harveyi | 25 |
| Vibrio alginolyticus | 25 |
| Pseudomonas aeruginosa | 25 |
| Shigella flexneri | 50 |
| Listeria monocytogenes | 50 |
| Aeromonas hydrophila | >50 (Not significant) |
| Proteus mirabilis | >50 (Not significant) |
| Staphylococcus warneri | >50 (Not significant) |
The following protocol is based on the standardized broth microdilution method, as referenced from clinical and laboratory guidelines [2] [3]. This can be applied to determine the MIC of Esculentin-2L.
Workflow: Broth Microdilution for MIC Determination
The diagram below outlines the key steps in the broth microdilution process.
Prepare the Peptide Dilution Series:
Prepare the Bacterial Inoculum:
Inoculation and Incubation:
Reading and Interpreting the MIC:
Esculentin-2CHa is a host-defense peptide isolated from the skin secretions of the Chiricahua leopard frog (Lithobates chiricahuensis). It demonstrates broad-spectrum antimicrobial activity, though much of the recent research has pivoted to exploring its significant antidiabetic actions [1].
Key Antimicrobial Characteristics:
This protocol outlines a standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC) of Esculentin-2CHa and its analogues.
This procedure is applicable for determining the in vitro susceptibility of aerobic Gram-positive and Gram-negative bacteria to Esculentin-2CHa.
The following diagram illustrates the complete testing process, from sample preparation to result interpretation.
Report MIC values in µg/mL or µM. Interpretative criteria (S/I/R) for Esculentin-2CHa are not yet established by bodies like CLSI or EUCAST. Results are typically reported as the MIC50 and MIC90 values in multi-isolate studies.
The table below summarizes quantitative data on Esculentin-2CHa's activity and the proposed mechanism of its related analogue, E2EM-lin.
Table 1: Documented Antimicrobial Activity and Mechanism
| Aspect | Details | Reference / Source |
|---|---|---|
| Reported Activity | Potent broad-spectrum activity against clinical isolates of multidrug-resistant S. aureus, A. baumannii, and S. maltophilia. | [1] |
| Mechanism for E2EM-lin | Forms a membrane-interactive, tilted α-helical structure; high specificity for membranes rich in phosphatidylglycerol (PG); induces membrane rigidity, thermodynamic instability, and lysis. | [2] |
| MLC for E2EM-lin | Minimum Lethal Concentration (MLC) of ≤ 5.0 µM against Gram-positive bacteria. | [2] |
It is crucial for researchers to note that the most robust and recent quantitative data for Esculentin-2CHa pertains to its insulin-releasing and antidiabetic effects, not its antimicrobial properties [1]. The peptide stimulates insulin secretion from pancreatic β-cells at low nanomolar concentrations via membrane depolarization and an increase in intracellular calcium [1]. Several analogues, such as [L28K]Esculentin-2CHa, have been developed that show enhanced potency and efficacy in improving glucose tolerance and insulin secretion in mouse models of diet-induced obesity and diabetes [1].
Table 2: Key Analogs of Esculentin-2CHa and Their Modifications
| Peptide Analog | Amino Acid Substitution(s) | Net Charge (pH 7) | Primary Research Focus |
|---|---|---|---|
| [L28K]Esculentin-2CHa | Leucine at position 28 → Lysine | +6 | Antidiabetic; more potent and produced a greater maximum insulin response. |
| [D20K, D27K]Esculentin-2CHa | Aspartic acid at positions 20 & 27 → Lysine | +9 | Antimicrobial; designed to increase cationicity, showed modestly increased potency. |
| [C31S,C37S]Esculentin-2CHa | Cysteines at positions 31 & 37 → Serine | +5 | General structure-activity studies; removal of cyclic C-terminal domain. |
The Esculentin-2CHa-Albumin Binding Domain fusion protein (ESC-ABD) is a promising therapeutic candidate for treating non-alcoholic fatty liver disease (NAFLD) [1]. Efficient purification is critical for producing functional protein for subsequent nanoparticle synthesis and efficacy studies. This protocol outlines a reliable method for its recombinant expression and purification.
Key Takeaways:
Here is the detailed methodology for expressing and purifying the ESC-ABD fusion protein, as derived from the research literature [1].
1. Plasmid Transformation and Culture Inoculation
* Transform BL21 competent E. coli cells with the pET28a-SUMO-3×ESC-ABD plasmid.
* Add a single transformed colony to 50 mL of LB medium supplemented with 80 µg/mL kanamycin.
* Incubate the culture overnight at 37°C with shaking at 250 rpm.
2. Large-Scale Expression * Transfer the overnight culture into 1 L of fresh LB medium (also with 80 µg/mL kanamycin). * Incubate under the same conditions until the OD₆₀₀ reaches 0.9–1.0, indicating mid-log phase growth. * Induce protein expression by adding 0.5 mM Isopropyl β-d-1-thiogalactopyranoside (IPTG). * Continue incubation for 4 hours post-induction to allow protein production.
3. Cell Harvesting and Lysis * Harvest the cells by centrifugation at 8,000 rpm for 10 minutes. * Resuspend the cell pellet in 20 mM phosphate-buffered saline (PBS), pH 7.4, containing 300 mM NaCl. * Lyse the cells using sonication on ice. * Clarify the lysate by centrifuging again at 8,000 rpm for 10 minutes. Collect the supernatant, which contains the soluble fusion protein.
4. Affinity Purification * Apply the supernatant directly to a column packed with Talon affinity resin (which binds the His-tag). * Wash the resin extensively with the PBS/NaCl buffer to remove non-specifically bound proteins. * Elute the bound ESC-ABD fusion protein using a buffer containing imidazole (typically 150-300 mM).
5. Final Concentration and Storage * Further purify and concentrate the eluted protein using an ultra-centrifugal filter unit with a 30 kDa molecular weight cut-off (MWCO). * Assess the protein's purity and integrity by SDS-PAGE on a 10% gel. * Determine the final protein concentration using a standard BCA assay. * Store the purified protein at 4°C for immediate use.
The synthesized ESC-ABD-AuNPs were rigorously characterized. The table below summarizes the key physicochemical and biological properties confirmed in the study [1].
| Property | Characterization Method | Result / Value |
|---|---|---|
| Hydrodynamic Size | Dynamic Light Scattering (DLS) | 120 ± 10 nm |
| Plasma Half-Life | Pharmacokinetic (PK) Study | 28.3 hours |
| Liver Accumulation | Biodistribution Study | High |
| Cytotoxicity | Cell Viability Assay (B16F10, MIN6, HepG2 cells) | Well tolerated |
| In Vivo Efficacy | HFD-fed obese mouse model | Significant reduction in blood glucose & liver fat |
| Small Molecule Loading | Obeticholic Acid (OCA) Loading Study | Demonstrated feasibility |
The following diagram, generated using Graphviz DOT language, visualizes the complete experimental workflow from gene expression to nanoparticle synthesis and validation.
The outlined protocol provides a robust and reproducible framework for the recombinant production and purification of the Esculentin-2CHa fusion protein. The subsequent one-step synthesis of ESC-ABD-AuNPs results in a stable formulation with a prolonged plasma half-life and high liver accumulation, making it a highly promising platform for the treatment of NAFLD, both for the peptide itself and for potential combination therapies [1].
The frog skin-derived host-defense peptide Esculentin-2CHa (and its truncated analogue Esculentin-2CHa(1-30), referred to herein as ESC) exhibits a range of promising biological activities, including anti-diabetic, antioxidant, and neuroprotective effects [1] [2]. A primary obstacle to its therapeutic development is its inherent instability in biological environments, leading to a short plasma half-life that necessitates frequent administration [3] [4]. The following protocols and strategies are designed to assess and improve the peptide's stability for robust experimental and pre-clinical outcomes.
This protocol is designed to evaluate the baseline stability and biodistribution of ESC, providing a benchmark for the effectiveness of subsequent stabilization strategies.
Genetic fusion to an albumin-binding domain (ABD) is a proven strategy to extend the plasma half-life of peptides by leveraging the long circulation time of serum albumin [3].
Nanoparticle conjugation protects the peptide from enzymatic degradation and can facilitate targeted delivery to specific tissues [3] [4].
The table below summarizes key quantitative findings from studies employing these strategies, demonstrating the success of stabilization approaches.
Table 1: Experimental Data on Efficacy and Stabilization of Esculentin-2CHa(1-30)
| Study Model | Intervention / Strategy | Key Efficacy Findings | Stability / PK Findings |
|---|
| HFD-fed mice [1] | ESC(1-30), 75 nmol/kg, i.p., twice daily | - Reduced blood glucose by 6-12 mmol/L
The following diagram illustrates the logical workflow for evaluating Esculentin-2CHa stability and implementing stabilization strategies, from initial assessment to final validation.
I hope these structured application notes provide a solid foundation for your research. Should you require further clarification on the methodologies or wish to delve into specific mechanistic studies, please feel free to ask.
Biofilm-mediated resistance represents one of the most significant challenges in modern antimicrobial therapy, with biofilms demonstrating up to 1,000-fold increased tolerance to conventional antibiotics compared to their planktonic counterparts [1]. This enhanced resistance stems from multiple factors including limited antibiotic penetration through the extracellular polymeric substance (EPS), metabolic heterogeneity within the biofilm community, and the presence of persister cells with elevated tolerance mechanisms [2]. The EPS matrix is a complex mixture of exopolysaccharides, proteins, extracellular DNA (eDNA), and lipids that provides structural integrity and protection for embedded microbial communities [3]. Understanding these fundamental aspects of biofilm biology is essential for developing effective anti-biofilm strategies and accurately assessing compound efficacy.
The clinical relevance of biofilm-associated infections cannot be overstated, with approximately 80% of human bacterial infections estimated to involve biofilm formation [4]. These problematic biofilms occur on both biotic surfaces (e.g., host tissues) and abiotic surfaces (e.g., medical devices, implants), leading to challenging clinical scenarios across numerous medical specialties. Staphylococcus aureus and Pseudomonas aeruginosa are among the most prevalent biofilm-forming pathogens in clinical settings, contributing significantly to device-related infections and chronic wounds [5]. The transition from planktonic to sessile growth represents a fundamental shift in bacterial behavior, accompanied by altered gene expression and metabolic activity that ultimately confers the hallmark resistance properties of biofilms.
Table 1: Clinically Relevant Biofilm-Forming Pathogens and Associated Infections
| Bacterial Species | Gram Stain | Clinical Relevance | Common Infection Sites |
|---|---|---|---|
| Staphylococcus aureus (including MRSA) | Positive | Medical device infections, chronic wounds, endocarditis | Implants, catheters, surgical sites |
| Pseudomonas aeruginosa | Negative | Healthcare-associated pneumonia, cystic fibrosis, burn wounds | Respiratory tract, urinary catheters, burn sites |
| Escherichia coli | Negative | Urinary tract infections, catheter-associated infections | Urinary tract, gastrointestinal system |
| Enterococcus faecalis | Positive | Medical device infections, endocarditis | Urinary catheters, cardiac implants |
| Staphylococcus epidermidis | Positive | Prosthetic device infections, central line-associated bloodstream infections | Medical implants, catheters |
The microtiter plate assay represents one of the most widely utilized methods for assessing biofilm inhibition and eradication due to its high-throughput capacity, reproducibility, and compatibility with standard laboratory equipment [1] [6]. This section provides detailed protocols for determining the Minimal Biofilm Inhibitory Concentration (MBIC) and Minimal Biofilm Eradication Concentration (MBEC) of esculentin-2L and other anti-biofilm compounds. The MBIC measures a compound's ability to prevent biofilm formation, while the MBEC assesses its efficacy against pre-established biofilms, providing complementary data on anti-biofilm activity [1].
The MBIC assay evaluates the preventative efficacy of anti-biofilm compounds by introducing them during the initial stages of biofilm formation. Begin by preparing bacterial inocula from fresh overnight cultures, adjusting to approximately 1×10^6 CFU/mL in appropriate growth medium [1]. For Staphylococci and Enterococci, Tryptic Soy Broth supplemented with 1% glucose (TSG) has been shown to support optimal biofilm growth, though Brain Heart Infusion (BHI) or Mueller-Hinton Broth (MHB) may be used depending on the specific bacterial strain [1]. Dispense 100 µL of bacterial suspension into each well of a 96-well flat-bottom microtiter plate, followed by 100 µL of serially diluted this compound solutions to achieve the desired concentration range. Include appropriate controls: growth control (bacteria + medium), negative control (medium only), and compound control (this compound + medium).
Incubate the plates under optimal conditions for biofilm formation: 24 hours at 37°C for Staphylococci and 48 hours at 37°C for Enterococci [1]. Following incubation, carefully remove planktonic cells by inverting and gently tapping the plate on absorbent paper, then wash the biofilms once with 200 µL of phosphate-buffered saline (PBS) to remove loosely attached cells. Biofilm quantification can be performed using several methods, with crystal violet staining for total biomass and resazurin assay for metabolic activity being the most common [1] [6]. For crystal violet staining, add 125 µL of 0.1% crystal violet solution to each well and incubate for 10 minutes at room temperature. Remove excess stain, wash twice with distilled water, and air-dry the plates. Subsequently, add 200 µL of modified biofilm dissolving solution (MBDS: 10% sodium dodecyl sulfate in 80% ethanol) to solubilize the bound crystal violet, and measure the absorbance at 570-600 nm using a plate reader [6].
The MBEC assay evaluates the eradication efficacy of compounds against pre-established biofilms. Begin by preparing biofilms as described in the MBIC protocol but without test compounds. After the incubation period (24-48 hours depending on the strain), carefully remove the planktonic cells and culture medium. Add 100 µL of fresh medium containing serial dilutions of this compound to the pre-formed biofilms. For comparison, include known antibiotics such as ciprofloxacin (0.625-160 µg/mL) or linezolid (0.031-8 µg/mL) as positive controls [1]. Incubate the plates for an additional 24 hours at 37°C to allow compound interaction with mature biofilms.
Following treatment, assess biofilm viability using metabolic indicators or colony counting. The resazurin-based assay provides a convenient method for assessing metabolic activity, though it has limitations in detection limit for complete eradication assessment [1]. Prepare resazurin solution in PBS at concentrations of 4 µg/mL for Staphylococci or 8 µg/mL for Enterococci, add 100 µL to each well after washing the treated biofilms with PBS, and incubate at 25°C for 20 minutes (Staphylococci) or 40 minutes (Enterococci) [1]. Measure fluorescence using a microplate reader (λEx 530 nm and λEm 590 nm). For more accurate quantification of viable cells, particularly at low biofilm densities, combine the resazurin assay with colony counting methods [1]. After treatment, wash the biofilms once with PBS, resuspend the biofilm cells in 100 µL PBS by vigorous pipetting, prepare serial dilutions, and drop-plate on appropriate agar media for CFU enumeration after 24 hours of incubation at 37°C.
Standardized quantification of biofilm inhibition and eradication is essential for comparing the efficacy of different anti-biofilm compounds and establishing clinically relevant dosing parameters. The data generated from MBIC and MBEC assays provide quantitative metrics for assessing anti-biofilm activity, while quality control parameters ensure assay reliability and reproducibility [1]. Proper analysis and interpretation of these data facilitate the development of effective anti-biofilm strategies and support the translation of laboratory findings to potential clinical applications.
Table 2: Comparison of Anti-Biofilm Agents and Their Efficacy
| Anti-Biofilm Agent | Class | Primary Mechanism | MBIC Range | MBEC Range | Key Bacterial Targets |
|---|---|---|---|---|---|
| This compound | Antimicrobial peptide | Membrane disruption, matrix interaction | Data required | Data required | Gram-positive and Gram-negative species |
| Dispersin B | Glycoside hydrolase | PNAG polysaccharide degradation | 0.5-5 µg/mL | 5-50 µg/mL | S. aureus, E. coli, P. aeruginosa |
| Hamamelitannin | Quorum sensing inhibitor | QS interference, potentiates antibiotics | 10-50 µM | 25-100 µM | S. aureus, Pseudomonas spp. |
| Cellulase | Polysaccharide enzyme | Exopolysaccharide degradation | 9.4-75.2 U/mL | 18.8-150.4 U/mL | P. aeruginosa |
| Agilyte | Marine alkaloid | Biofilm prevention, AI-2 signaling inhibition | 5-20 µM | 10-40 µM | Mixed species biofilms |
Calculate the percentage of biofilm inhibition or eradication using the following formula:
% Inhibition = [(Ac - At) / (Ac - Ab)] × 100
Where Ac is the absorbance/fluorescence of the growth control, At is the absorbance/fluorescence of the test compound, and Ab is the absorbance/fluorescence of the blank (medium only) [1]. The MBIC is defined as the lowest concentration that demonstrates ≥50% inhibition of biofilm formation compared to the growth control, while the MBEC is defined as the lowest concentration that results in ≥50% eradication of pre-formed biofilms [1]. For colony counting methods, a ≥3-log reduction (99.9% killing) in viable counts compared to the untreated control is typically considered indicative of biofilm eradication [5].
When evaluating combination therapies, such as this compound with conventional antibiotics, the Fractional Inhibitory Concentration (FIC) index provides a quantitative measure of synergy [5]. The FIC index is calculated as follows:
FIC index = (MBIC of drug A in combination / MBIC of drug A alone) + (MBIC of drug B in combination / MBIC of drug B alone)
An FIC index of ≤0.5 indicates synergy, >0.5 to 4.0 indicates indifference, and >4.0 indicates antagonism [5]. These quantitative assessments are crucial for developing effective combination therapies that may overcome biofilm-mediated resistance to conventional antibiotics.
Table 3: Quality Control Parameters for Biofilm Assays
| Parameter | Calculation Formula | Acceptable Value | Importance | |---------------|-------------------------|-----------------------|---------------| | Z-prime (Z') factor | 1 - [3×(σp + σn) / |μp - μn|] | >0.5 | Assesses assay quality and suitability for screening | | Signal-to-Background (S/B) | μp / μn | >2.0 | Measures assay signal strength | | Signal Window (SW) | (μp - μn) / √(σp² + σn²) | >2.0 | Evaluates separation between controls | | Coefficient of Variation (CV) | (σ / μ) × 100 | <20% | Measures assay precision and reproducibility |
The following diagrams illustrate key experimental workflows and mechanisms of action for anti-biofilm compounds, created using Graphviz DOT language with specified color palette and formatting constraints.
Assay optimization is frequently required when establishing biofilm inhibition protocols for new compounds or bacterial strains. Several technical considerations can significantly impact assay performance and reproducibility. The choice of growth medium profoundly influences biofilm formation, with supplementation of 1% glucose to Tryptic Soy Broth demonstrating enhanced biofilm growth for both Staphylococci and Enterococci [1]. Similarly, incubation times must be optimized for different bacterial species, with 24 hours typically sufficient for Staphylococci but 48 hours often required for Enterococci to form robust biofilms [1]. These strain-specific requirements highlight the importance of preliminary experiments to establish optimal conditions before conducting formal anti-biofilm assessments.
Compound-specific considerations for this compound and similar antimicrobial peptides include potential interactions with culture media components that may reduce effective concentrations, stability under assay conditions, and time-dependent activity against developing versus mature biofilms. Including appropriate controls is essential for distinguishing between bactericidal effects (reduction in viable cells) and true anti-biofilm activity (specific inhibition of biofilm formation mechanisms) [1]. The use of resazurin-based viability assays requires careful optimization of dye concentration and incubation conditions to ensure accurate detection of metabolic activity without exceeding the assay's detection limits, particularly for MBEC determinations where the signal may be weak [1].
Several common issues may arise during biofilm assays. High variability between replicates often results from inconsistent washing procedures, inadequate plate sealing during incubation, or bacterial inocula prepared from stationary-phase cultures rather than mid-log phase cultures. Weak biofilm formation can be addressed by optimizing growth medium composition, verifying incubation temperature and atmosphere, or using alternative surface materials that may enhance attachment for specific strains. Inconsistent compound activity may stem from degradation during storage or incubation, binding to plate surfaces, or interactions with media components that reduce bioavailability. Addressing these technical challenges through systematic optimization and rigorous quality control ensures the generation of reliable, reproducible data for evaluating the anti-biofilm potential of this compound and similar compounds.
Esculentin peptides demonstrate therapeutic potential across diverse in vivo models, from invertebrate host-pathogen systems to mammalian models of metabolic disease.
Table 1: Key In Vivo Models for Assessing Esculentin Peptide Activity
| In Vivo Model | Peptide Studied | Induction / Disease Model | Treatment Protocol & Key Findings | Mechanistic Insights |
|---|
| C. elegans Infection Model [1] | Esc(1-18) | Infection with C. albicans [1] | Promoted survival of infected nematodes [1] Inhibited transition from yeast to hyphal form [1] | Membrane perturbation against fungal cells [1] | | High-Fat Diet Mouse Model [2] [3] [4] | Esculentin-2CHa(1-30) & analogues (e.g., [L28K]) | Diet-induced obesity, glucose intolerance, insulin resistance [2] [3] | Dose: 75 nmol/kg body weight, i.p., twice daily for 28 days [2] [3] Improved glucose tolerance & insulin sensitivity [2] [3] Enhanced insulin secretion [2] [3] Reduced fat mass & plasma triglycerides [2] | Membrane depolarization and increased intracellular Ca²⁺ in pancreatic β-cells [3] [4] | | D. melanogaster Toxicity Model [5] | Esculentin-2CHa(GA30) | Copper-induced (1mM) oxidative stress & neurodegeneration [5] | Dose: 5.0 & 7.5 µM/kg diet, orally for 5 days [5] Mitigated oxidative stress (reduced H₂O₂, TBARS) [5] Improved locomotor activity [5] Restored eclosion rate [5] | Improved redox/antioxidant status; reduced acetylcholinesterase activity [5] | | Mammalian Immunomodulation [6] | Esculentin-1PN | In vitro using RAW264.7 murine macrophage cell line [6] | Amplified respiratory burst [6] Upregulated pro-inflammatory cytokines (TNF-α, IL-1β) [6] Did not stimulate chemotaxis [6] | Immunomodulation via cytokine expression in immune cells [6] |
Below are standardized protocols adapted from the cited studies for key experimental workflows.
Adapted from [1]
Objective: To evaluate the in vivo anti-fungal efficacy and survival benefits of esculentin peptides using Caenorhabditis elegans.
Workflow Diagram:
Materials:
Procedure:
Objective: To investigate the anti-diabetic and metabolic effects of esculentin peptides in a mammalian model.
Workflow Diagram:
Materials:
Procedure:
The following diagram integrates the multi-functional mechanisms of esculentin peptides based on the cited research.
The peptide sequence (GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC) contains distinct domains critical to its function [1]. Structural analysis reveals:
The amphipathic α-helical conformation in the central to C-terminal region (residues 17-33) is essential for biological activity, allowing the peptide to interact with cell membranes while maintaining specificity [1] [2]. This amphipathic character enables selective interaction with bacterial versus mammalian membranes, explaining its favorable toxicity profile [1].
Existing SAR studies reveal key insights for analog design:
The following diagram illustrates the comprehensive CADD workflow for designing and optimizing Esculentin-2CHa analogs:
Template Selection:
Key Modification Strategies:
Molecular Dynamics Simulations:
Property Prediction:
Solid-Phase Peptide Synthesis:
Purification and Quality Control:
The insulin secretion pathway stimulated by Esculentin-2CHa analogs involves multiple mechanisms as shown below:
In Vitro Insulin Secretion Assay:
Antimicrobial Activity Testing:
Animal Models:
Dosing Protocol:
Outcome Measures:
The biological activities of Esculentin-2CHa and its analogs demonstrate their therapeutic potential:
Table 1: Anti-Diabetic Efficacy of Esculentin-2CHa Analogs in High-Fat Fed Mice [6]
| Parameter | Native Peptide | [D-Arg7, D-Lys15, D-Lys23] Analog | [Lys15-octanoate] Analog | Exendin-4 (Control) |
|---|---|---|---|---|
| Blood Glucose Reduction | 6-12 mmol/L | 6-12 mmol/L | 6-12 mmol/L | Similar extent |
| HbA1c Improvement | Significant | Significant | Significant | Similar extent |
| Body Weight Change | Reduced | Reduced | Reduced | Reduced |
| Insulin Sensitivity | Improved | Improved | Improved | Improved |
| Fat Mass | Decreased | Decreased | Decreased | Decreased |
Table 2: Antimicrobial Activity and Selectivity of Esculentin-2CHa Analogs [4] [1]
| Parameter | Native Peptide | C-terminal Amidation | Increased Cationicity | Truncated Variants |
|---|---|---|---|---|
| Gram-positive MIC | Potent | 10-fold decrease | Up to 4-fold increase | Variable |
| Gram-negative MIC | Potent | 10-fold decrease | Up to 4-fold increase | Variable |
| Killing Time | 10-15 minutes | 10-15 minutes | Similar or reduced | Variable |
| Hemolytic Activity | Low | Unchanged | Moderate increase | Variable |
| Selectivity Index | High | Improved | Moderate | Variable |
Table 3: Key Structural Modifications and Functional Outcomes [3]
| Modification | Structural Impact | Functional Outcome |
|---|---|---|
| [L28K] | Increased cationicity, enhanced helicity | Greater insulin secretion potency and efficacy |
| [D20K, D27K] | Increased net positive charge | Enhanced antimicrobial potency (4-fold) |
| C-terminal amidation | Improved metabolic stability | Prolonged half-life, enhanced activity |
| [C31S,C37S] | Disrupted disulfide bridge, reduced helicity | Decreased cytotoxicity but reduced potency |
| N-terminal truncation | Reduced hydrophobic moment | Decreased antimicrobial and antitumor activity |
The computer-aided design of Esculentin-2CHa analogs represents a promising approach to developing novel therapeutic agents for diabetes, infectious diseases, and potentially neurodegenerative conditions [5]. The integration of computational prediction with experimental validation enables rational optimization of this naturally occurring peptide template.
Future directions should include:
The protocols outlined provide a comprehensive framework for researchers to design, synthesize, and evaluate novel Esculentin-2CHa analogs with optimized therapeutic properties.
Optimizing the cationic charge is a key strategy to enhance the interaction between the peptide and negatively charged microbial membranes, thereby improving its biological activity and stability [1]. The table below summarizes the core approaches:
| Optimization Approach | Description | Key Mechanism/Rationale |
|---|---|---|
| Amino Acid Substitution [2] | Replacing neutral or acidic amino acids (e.g., Asp, Leu) with basic ones (e.g., Lys). | Increases net positive charge; strengthens electrostatic interaction with anionic cell surfaces of microbes [1]. |
| Use of D-Amino Acids [1] | Incorporating D-enantiomers of amino acids into the peptide sequence. | Enhances proteolytic stability against common proteases, improving the peptide's half-life in vivo. |
| Peptide Conjugation to Nanoparticles [1] [3] | Covalently attaching or adsorbing peptides onto the surface of gold nanoparticles (AuNPs). | Improves delivery to target sites, enhances overall stability, and can provide a synergistic effect for combination therapies. |
Research on Esculentin-2CHa has produced several analogues with modified charge profiles. The table below outlines specific examples, their sequences, and the resulting physicochemical changes.
| Peptide Name | Amino Acid Substitution | Net Charge (pH 7) | Isoelectric Point (pI) | Reported Biological Impact |
|---|---|---|---|---|
| Esculentin-2CHa [2] | (Parent sequence) | +5 | 10.82 | Baseline antimicrobial and insulinotropic activity. |
| [L21K]Esculentin-2CHa [2] | Leu21 → Lys | +6 | 10.91 | More potent but less effective at stimulating insulin release than parent. |
| [L24K]Esculentin-2CHa [2] | Leu24 → Lys | +6 | 10.91 | More potent but less effective at stimulating insulin release than parent. |
| [L28K]Esculentin-2CHa [2] | Leu28 → Lys | +6 | 10.91 | Both more potent and produced a significantly greater maximum insulin response. |
| [C31K]Esculentin-2CHa [2] | Cys31 → Lys | +6 | 10.65 | Both more potent and produced a significantly greater maximum insulin response. |
| [D20K, D27K]Esculentin-2CHa [2] | Asp20 → Lys, Asp27 → Lys | +9 | 11.97 | Modest increase (up to 4-fold) in potency against microorganisms. |
| [D-Arg7, D-Lys15, D-Lys23]-Esculentin-2CHa(1–30) [4] | Multiple substitutions with D-amino acids | Information not specified in source | Information not specified in source | Stable analogue with anti-diabetic efficacy in a diet-induced obesity model. |
The following diagram illustrates the logical workflow for undertaking a charge optimization project, from design to validation.
1. Peptide Synthesis and Purification
2. Conjugation to Gold Nanoparticles (AuNPs) A protocol for creating a peptide-fusion protein-coated AuNP is detailed below [3].
3. In Vitro Insulin Release Assay
Q1: My charge-optimized analog shows increased cytotoxicity against mammalian cells. What could be the cause?
Q2: The synthesized peptide has a lower-than-expected yield or purity after HPLC. What should I check?
Q3: The peptide-AuNP conjugate is unstable and aggregates. How can I improve stability?
Q4: My analog shows good in vitro activity but poor in vivo efficacy. What are potential reasons?
While data on Esculentin-2L is missing, research on the related peptide Esculentin-2CHa provides insights into strategies for enhancing peptide stability. The table below summarizes key findings from studies on Esculentin-2CHa(1-30) and its stable analogues.
| Aspect | Peptide(s) Tested | Findings/Relevance to Stability | Source Model |
|---|
| Structural Modifications | [D-Arg7, D-Lys15, D-Lys23]-esculentin-2CHa(1-30) [Lys15-octanoate]-esculentin-2CHa(1-30) | The creation of analogues with D-amino acids and acyl modification suggests these are strategies to enhance enzymatic stability and in vivo half-life. | High-fat fed mice [1] | | In Vivo Efficacy | Esculentin-2CHa(1-30) and its stable analogues | Twice-daily intraperitoneal administration over 28 days showed sustained anti-diabetic effects, indirectly suggesting the peptides remained active in the biological system for the duration [1]. | High-fat fed mice [1] | | Toxicity Indicators | Esculentin-2CHa(1-30) and its stable analogues | No change in circulating amylase or liver function markers after 28-day administration, indicating a lack of systemic toxicity at the tested dosage [1]. | High-fat fed mice [1] | | Oral Bioactivity | Esculentin-2CHa(GA30) | Demonstrated neuroprotective effects after 5 days of oral administration, suggesting a degree of stability against gastrointestinal degradation [2]. | Drosophila melanogaster [2] |
Based on the general principles derived from the research, here is a guide structured in a Q&A format.
Q1: How can I improve the serum stability of this compound for therapeutic applications?
Q2: What are the expected in vivo outcomes after administering a stable Esculentin analogue?
Q3: How can I design an experiment to test this compound stability in serum?
The following diagram outlines a logical workflow for designing and interpreting a serum stability experiment, based on standard practices in the field.
The search confirms that specific data on This compound stability in serum is not available in the current scientific literature. The most relevant insights come from studies on the similar peptide Esculentin-2CHa.
The primary challenge identified for Esculentin-2CHa is its short plasma half-life, which necessitates frequent administration (e.g., twice-daily injections) to achieve therapeutic effects in animal models [1]. The following table summarizes a cutting-edge approach that enhances the peptide's stability, circulation time, and targeting.
| Approach | Components | Key Outcomes & Characteristics |
|---|
| Fusion Protein-coated Gold Nanoparticles (ESC-ABD-AuNPs) [2] | - ESC-ABD Fusion Protein: Recombinant peptide fused to an Albumin-Binding Domain (ABD).
The following workflow details the methodology for creating the stable nanoparticle formulation, as described in recent research [2].
Understanding how Esculentin-2CHa works provides context for why ensuring its delivery is so critical. The peptide's multi-faceted mechanism of action is summarized below.
Q1: What is the core stability issue with native Esculentin-2CHa? The primary issue is its rapid clearance from the bloodstream, resulting in a short plasma half-life. This necessitates frequent dosing to maintain therapeutic efficacy, which is impractical for clinical development [1] [2].
Q2: How does the nanoparticle formulation improve upon the native peptide? The ESC-ABD-AuNP formulation simultaneously addresses multiple challenges. The Albumin-Binding Domain (ABD) extends circulation time, while the gold nanoparticle core provides a stable, biocompatible platform that enhances accumulation in the target organ (liver) and can be further loaded with other drugs for combination therapy [2].
Q3: What are the proven therapeutic benefits of Esculentin-2CHa? Extensive in vivo studies show that the peptide and its stabilized analogues can significantly lower blood glucose, improve glucose tolerance, enhance insulin secretion and sensitivity, and reduce fat mass and liver fat accumulation, making it a promising candidate for Type 2 Diabetes and NAFLD [1] [2] [3].
The research strongly suggests that for Esculentin-2CHa (and likely the related Esculentin-2L), the path forward lies not in traditional solvent optimization but in advanced delivery systems. The fusion protein-coated nanoparticle approach represents a state-of-the-art solution that successfully overcomes the inherent stability and delivery limitations of the peptide.
The table below summarizes key findings on the toxicity and insulin-releasing activity of Esculentin-2CHa and its analogues from a 2015 study. Cytotoxicity was measured via Lactate Dehydrogenase (LDH) release, and insulin secretion was stimulated in BRIN-BD11 clonal pancreatic β-cells [1].
| Peptide Name | Sequence Modifications | Net Charge (pH 7) | Cytotoxicity (LDH Release) | Insulin Secretion (Effective Concentration) | Maximum Insulin Response (vs. Esculentin-2CHa) |
|---|---|---|---|---|---|
| Esculentin-2CHa | Reference peptide | +5 | Not significant at > 0.3 nM | Stimulated at > 0.3 nM | Baseline |
| [L28K]Esculentin-2CHa | Leucine-28 replaced with Lysine | +6 | Not significant at 75 nmol/kg in vivo | More potent; in vivo: 75 nmol/kg | Significantly greater (P < 0.001) |
| [C31S,C37S]Esculentin-2CHa | Cysteines-31/37 replaced with Serine | +5 | Not significant at concentrations tested | More potent but less effective | Lower than parent peptide |
| [D20K, D27K]Esculentin-2CHa | Aspartic acid-20/27 replaced with Lysine | +9 | Not significant at concentrations tested | More potent but less effective | Lower than parent peptide |
Here are established protocols to evaluate the toxicity of your peptides on mammalian cells. The MTT assay measures metabolic activity, while the LDH assay detects membrane integrity.
This assay measures the reduction of yellow MTT to purple formazan crystals by metabolically active cells, indicating cell viability [2].
This assay measures the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium upon cell membrane damage, indicating cytotoxicity [1] [2].
If your peptide induces cell death, it may trigger programmed cell death (apoptosis). The diagram below illustrates the two main pathways. Esculentin-2CHa's mechanism of stimulating insulin secretion involves membrane depolarization and increased intracellular calcium, which is distinct from, but can be related to, cell stress pathways [1] [3] [4].
Q1: At what concentration does Esculentin-2CHa become cytotoxic? A1: The parent peptide, Esculentin-2CHa, did not show significant cytotoxicity (as measured by LDH release) in BRIN-BD11 clonal pancreatic β-cells at concentrations greater than 0.3 nM, which is sufficient to stimulate insulin secretion. This suggests a favorable therapeutic window for its insulin-releasing effects [1].
Q2: Which analogue of Esculentin-2CHa showed the best efficacy and low toxicity in vivo? A2: The [L28K] analogue was identified as a leading candidate. It was both more potent and produced a significantly greater maximum insulin response in vitro. Furthermore, acute and 28-day administration in high-fat-fed mice (at 75 nmol/kg) enhanced glucose tolerance and insulin secretion without adverse effects on body weight, food intake, or body composition [1].
Q3: How can I troubleshoot high background in my MTT assay when testing these peptides? A3: High background can be caused by interference. To mitigate this:
The table below summarizes key challenges and proposed solutions based on current research, which can form the core of your troubleshooting guides.
| Challenge | Underlying Issue | Proposed Solution | Evidence/Mechanism |
|---|---|---|---|
| Short Plasma Half-Life [1] | Rapid clearance from the body, requiring frequent dosing. | Fusion protein with Albumin-Binding Domain (ABD) & conjugation to Gold Nanoparticles (AuNPs). | Creates long-acting form (ESC-ABD-AuNPs) with plasma half-life extended to 28.3 hours [1]. |
| Low Proteolytic Stability [2] | Susceptibility to enzymatic degradation by proteases. | Amino acid substitution with D-amino acids or non-coded amino acids (e.g., AIB). | Enhances biostability by creating peptide analogues less recognizable by proteases [2]. |
| Inefficient Delivery to Target Site [2] [1] | Failure to accumulate at the site of action at effective concentrations. | Use of nanoparticle-based delivery systems (e.g., Gold NPs). | AuNPs show high accumulation in target organs like the liver and pancreas; improve therapeutic efficacy [1]. |
| Cytotoxicity at High Doses [2] | Harmful to mammalian cells at concentrations slightly above therapeutic levels. | Rational design of analogues to optimize physicochemical properties. | Modulating peptide properties (e.g., hydrophobicity, charge) improves selectivity for microbial vs. mammalian cells [2]. |
For researchers looking to implement or verify these solutions, here are detailed methodologies from the search results.
Protocol 1: Synthesis of ESC-ABD-AuNPs (for Long Half-Life & Targeted Delivery) [1] This protocol describes creating a long-acting, nanoparticle-formulated version of Esculentin-2CHa.
Protocol 2: Purification of Synthetic Peptides and Analogues [3] [4] This is a standard protocol for purifying synthetically produced peptides, including those with stabilizing amino acid substitutions.
Q: What are the primary mechanisms behind the antidiabetic action of Esculentin-2CHa? A: Research indicates it is a potent insulinotropic agent. Its mechanism involves:
Q: Besides metabolic disease, what other therapeutic applications are being explored? A: Esculentin peptides demonstrate multifunctional host-defense properties:
The following diagram maps the logical workflow from identifying a production challenge to implementing and validating a solution, integrating the strategies discussed above.
The core approach to enhancing the amphipathicity and stability of Esculentin-2 peptides involves making specific amino acid substitutions. The table below summarizes key strategies derived from experimental data.
| Strategy | Description | Amino Acid Substitution Example | Key Outcome / Rationale | Citation |
|---|---|---|---|---|
| Increase Cationicity | Replace acidic (negatively charged) residues with basic (positively charged) ones. | Aspartic acid (Asp/D) → Lysine (Lys/K) (e.g., [D20K, D27K]) [1]. | Increases net positive charge; strengthens electrostatic interaction with negatively charged microbial membranes [1]. | |
| Modify Hydrophobicity/Helicity | Replace hydrophobic leucine residues within the helical face with lysine. | Leucine (Leu/L) → Lysine (Lys/K) (e.g., [L21K], [L24K], [L28K]) [1]. | Enhances helix-forming propensity and amphipathicity; can improve insulinotropic potency and efficacy [1]. | |
| Enhance Proteolytic Stability | Incorporate non-proteinogenic or D-amino acids to reduce enzymatic degradation. | L-amino acids → corresponding D-amino acids or α-aminoisobutyric acid (Aib) [2]. | Improves resistance to proteases, enhancing peptide biostability in vivo [2]. | |
| C-terminal Cyclization | Form a disulfide bridge in the C-terminal region. | Two cysteine residues form a cyclic C-terminal domain (e.g., native Esculentin-2CHa) [1]. | Contributes to structural stability; removal can decrease antimicrobial and cytotoxic activity [1]. |
After designing peptide analogues, researchers use the following key experiments to validate their effectiveness, which can form the basis of detailed troubleshooting guides.
1. In Vitro Insulin Release Assay
2. Mechanism of Action Studies
3. In Vivo Efficacy Testing in Animal Models
Here are some common issues researchers might encounter, presented in a Q&A format for your support center.
Q1: My newly designed peptide shows poor stability in serum. What are the main strategies to improve it?
Q2: The peptide analogue has increased hemolytic activity against human red blood cells. How can I reduce this cytotoxicity?
Q3: The in vitro results are promising, but the in vivo efficacy is low. What could be the reason?
The following diagrams outline the core decision pathway for peptide modification and the subsequent experimental validation workflow using the DOT language, as you requested.
Diagram 1: Logic for modifying Esculentin-2. This flowchart outlines the strategic decision-making process for selecting amino acid substitutions to achieve specific biophysical goals.
Diagram 2: Experimental validation workflow for novel analogues. This chart shows a typical progression of experiments to validate the function and safety of newly designed Esculentin-2 analogues.
Q: What is Esculentin-2CHa and what are its primary researched therapeutic actions?
A: Esculentin-2CHa is a host-defense peptide originally isolated from the skin secretions of the Chiricahua leopard frog, Lithobates chiricahuensis [1]. It is a cationic, amphipathic peptide with a helical propensity. Research has moved beyond its initial antimicrobial properties to focus on its significant metabolic and protective effects [1].
The table below summarizes its core mechanisms and observed actions:
| Mechanism of Action | Biological Effects | Experimental Models |
|---|
| Insulin Secretion [1]: Stimulates insulin release from pancreatic β-cells. Mechanism involves membrane depolarization, increase in intracellular Ca²⁺, and inhibition of Kₐₜₚ channels. | - Improved glucose tolerance and insulin sensitivity [2] [1].
Q: How is the insulin secretion activity of Esculentin-2CHa experimentally measured?
A: In Vitro Insulin Release Assay from BRIN-BD11 Cells This protocol is adapted from the research detailed in [1].
Q: What are some strategies to improve the pharmacokinetic profile of Esculentin-2CHa for in vivo studies?
A: The native peptide has a short plasma half-life, requiring frequent administration (e.g., twice-daily for 28 days) [2] [4]. Advanced formulations have been developed to overcome this, as summarized below.
| Formulation Strategy | Description & Key Findings | Reference |
|---|---|---|
| Stable Analogues | Creation of peptide analogues with improved stability and/or potency. Examples include [D-Arg⁷, D-Lys¹⁵, D-Lys²³]-esculentin-2CHa and [Lys¹⁵-octanoate]-esculentin-2CHa. These showed anti-diabetic efficacy equal to or better than the native peptide [2]. | [2] |
| Fusion Protein (ESC-ABD) | Genetic fusion of a tandem repeat of three ESC units to an Albumin-Binding Domain (ABD). This strategy extends plasma half-life to approximately 12 hours by leveraging the long circulation time of serum albumin [4]. | [4] |
| Gold Nanoparticles (ESC-ABD-AuNPs) | ESC-ABD fusion protein is used to coat and synthesize gold nanoparticles. This innovative formulation achieves an extended plasma half-life of ~28.3 hours and shows high liver and pancreas accumulation, with efficacy in a mouse model of NAFLD [4]. | [4] |
Q: What in vivo models are appropriate for evaluating Esculentin-2CHa's efficacy?
A: High-Fat Diet (HFD) Induced Obesity-Diabetes Mouse Model This widely used model recapitulates key features of human metabolic syndrome, including obesity, glucose intolerance, and insulin resistance [2] [1].
A: Copper-Induced Toxicity in *Drosophila melanogaster* This invertebrate model is useful for studying oxidative stress and neuroprotection [3].
The following diagram illustrates the core workflow for assessing the anti-diabetic effects of Esculentin-2CHa in a high-fat-fed mouse model.
Experimental Workflow for Anti-Diabetic Assessment
This diagram outlines the signaling pathways involved in Esculentin-2CHa's insulinotropic effect on pancreatic beta cells.
Insulin Secretion Signaling Pathway
Q: The peptide appears to be insoluble in my buffer. How can I resolve this? A: Esculentin-2CHa is a cationic, amphipathic peptide. For initial dissolution, use a small amount of dilute acetic acid (e.g., 0.1%) or DMSO (if compatible with your assay system) to create a stock solution. This can then be diluted into your final assay buffer (e.g., Krebs-Ringer buffer or saline) to the working concentration. Ensure the final pH is physiological.
Q: My in vivo results show high variability in glucose-lowering effects. What could be the cause? A: Consider these factors:
Q: How does the research on Esculentin-2CHa connect to salt sensitivity? A: While no studies directly link Esculentin-2CHa to salt-sensitive hypertension (SSBP), there is a well-established pathophysiological connection between insulin resistance and SSBP [5]. Since Esculentin-2CHa is a potent anti-diabetic and insulin-sensitizing agent [2] [1], it is a compelling candidate for investigating its effects on salt sensitivity. Research could focus on its potential to improve the vascular dysfunction and immune activation that are common to both insulin resistance and salt sensitivity [5].
Here are answers to common challenges researchers face regarding Esculentin-2CHa toxicity.
Q1: What are the primary strategies to reduce the host cell toxicity of Esculentin-2CHa?
Q2: How can I experimentally measure and monitor Esculentin-2CHa-induced cytotoxicity?
Q3: Are there specific experimental conditions that can minimize toxic effects?
The table below summarizes key data from the literature to help you compare the cytotoxicity and modified properties of different Esculentin-2CHa peptides.
| Peptide / Intervention | Reported Cytotoxicity / Safety Profile | Key Experimental Context |
|---|---|---|
| Native Esculentin-2CHa (37-aa) | Stimulated insulin release at >0.3 nM with no cytotoxicity [1]; Low hemolytic activity against human erythrocytes [1] [6] | In vitro using BRIN-BD11 clonal pancreatic β-cells [1] [2]. |
| [L28K]esculentin-2CHa | More potent and effective; No adverse effects on body weight, food intake, or organ toxicity after 28 days of treatment in mice [1]. | In vivo in high-fat fed mice (75 nmol/kg body weight) [1] [2]. |
| Esculentin-2CHa(1-30) | No significant alteration of liver function markers (amylase, etc.) in treated mice; Reduced high-fat diet-induced toxicity [3]. | In vivo in high-fat fed mice (75 nmol/kg body weight) [3]. |
| ESC-ABD-AuNPs | Good stability & extended plasma half-life (28.3 h); Well tolerated in cell viability tests; High liver accumulation without apparent toxicity [5]. | In vitro and in vivo in HFD-fed obese mice [5]. |
Here are methodologies for key experiments cited in the research.
Protocol 1: In Vitro Insulin Release and Cytotoxicity Assay [1] [2] This protocol is used to test the bioactivity and safety of novel peptide analogues.
Protocol 2: Synthesis of Peptide-Coated Gold Nanoparticles (ESC-ABD-AuNPs) [5] This protocol describes creating a long-acting, potentially less toxic formulation.
The diagrams below illustrate the mechanisms of peptide toxicity and strategic mitigation approaches.
Strategies for Mitigating Esculentin-2CHa Toxicity
Experimental Workflow for Toxicity Mitigation
The table below summarizes the experimental minimum lethal concentration (MLC) data for linearized Esculentin-2EM (E2EM-lin) against a panel of bacteria [1]. Lower MLC values indicate higher potency.
| Bacterial Strain | Type | E2EM-lin MLC (μM) | Efficacy Interpretation |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive | ≤ 6.25 | Potent |
| Bacillus subtilis | Gram-positive | ≤ 6.25 | Potent |
| Escherichia coli | Gram-negative | ≥ 75.0 | Weak |
| Pseudomonas aeruginosa | Gram-negative | ≥ 75.0 | Weak |
To ensure reproducibility, here are the key methodologies from the research on E2EM-lin [1]:
Antibacterial Activity Assay (MLC Determination): Bacterial suspensions in their exponential log phase were prepared and centrifuged. The cell pellets were resuspended in Ringer's solution. E2EM-lin, dissolved in 25% Ringer's solution, was serially diluted and inoculated with the bacterial suspension. After 12 hours of incubation at 37°C, samples were spread on Nutrient agar plates. The Minimum Lethal Concentration (MLC) was defined as the lowest peptide concentration that resulted in no bacterial growth after a subsequent 12-hour incubation in fresh broth. Experiments were performed in quintuplicate.
Analysis of Membrane Interaction Mechanisms: To elucidate the mechanism of action, the following techniques were employed:
The following diagram illustrates the proposed mechanism of action for E2EM-lin, highlighting features that contrast with many conventional antibiotics.
This proposed mechanism is characterized by several key, measurable properties [1]:
While a direct side-by-side efficacy table with antibiotics is unavailable, the data allows for these objective comparisons:
For your research, focusing on Esculentin-1a(1-21)NH2 and its diastereomers might be more fruitful, as they have been tested against clinically relevant strains like Pseudomonas aeruginosa and show promising additional properties, such as promoting wound healing in epithelial cells and resisting proteolytic degradation [2] [3] [4].
The table below summarizes the experimentally determined antibacterial activity of esculentin-2 peptides and selected analogues against multidrug-resistant bacterial strains.
| Peptide Name | Source Organism | Target Bacterial Strains | Activity (MIC or MLC) | Key Structural Features | Citations |
|---|---|---|---|---|---|
| Esculentin-2CHa | Lithobates chiricahuensis (Chiricahua leopard frog) | Clinical isolates of multidrug-resistant Staphylococcus aureus, Acinetobacter baumannii, Stenotrophomonas maltophilia | MIC ≤ 6 μM [1] | Full-length, cyclic C-terminal domain | [2] [1] |
| Linearized E2EM (E2EM-lin) | Glandirana emeljanova (Imienpo Station frog) | Staphylococcus aureus, Bacillus subtilis | MLC ≤ 6.25 μM [3] | Linearized form; Disrupted C-terminal disulfide bond | [3] |
| Escherichia coli, Pseudomonas aeruginosa | MLC ≥ 75.0 μM [3] | ||||
| [D20K, D27K] Esculentin-2CHa | Synthetic analogue of Esculentin-2CHa | Multidrug-resistant bacterial strains | Potency increased up to 4-fold compared to native peptide [1] | Increased cationicity; Asp residues replaced by Lys | [1] |
| Esculentin-2P | Pelophylax fukienensis (Fukien gold-striped pond frog) | Staphylococcus aureus | MIC = 2.2 μM [4] | Natural homolog | [4] |
| Escherichia coli | MIC = 0.9 μM [4] |
To ensure reproducibility for researchers, here are the key methodologies from the cited studies.
This protocol is used to determine the Minimum Lethal Concentration (MLC), as described for E2EM-lin [3].
Research on Esculentin-2CHa has identified key structural elements critical for its activity [1]:
Beyond direct antimicrobial effects, esculentin peptides display multifunctional properties:
The diagrams below summarize the primary antibacterial mechanisms and a generalized workflow for evaluating peptide activity.
The table below summarizes the experimental data on the antibacterial activity of different Esculentin-2 peptides, showing their potency against representative Gram-positive and Gram-negative bacteria.
| Peptide Variant | Source Organism | Gram-Positive Bacteria (MIC/MLC) | Gram-Negative Bacteria (MIC/MLC) | Key Findings & Selectivity | Citation |
|---|---|---|---|---|---|
| Esculentin-2 HYba (and amidated analogs) | Endemic frog (HYba) | Potent activity (specific strains/missing values) | Potent activity (specific strains/missing values) | Potent broad-spectrum activity; C-terminal amidation significantly ↑ potency vs. fish pathogens (↓ MIC 10-fold, ↓ killing time to 10-15 min). | [1] |
| Linearized Esculentin-2EM (E2EM-lin) | Glandirana emeljanova | Potent efficacy (MLCs ≤ 6.25 μM) | Weak activity (MLCs ≥ 75.0 μM) | Clear preference for Gram-positive bacteria; activity is pH-dependent, enhanced under alkaline conditions. | [2] |
| Esculentin-1PN | Pelophylax nigromaculatus | Active vs. S. saprophyticus (MIC=6.25 μg/mL); weaker vs. L. monocytogenes (MIC=50 μg/mL) | Highly active vs. E. coli, V. anguillarum (MIC=6.25 μg/mL); active vs. P. aeruginosa (MIC=25 μg/mL) | Broad-spectrum activity, with high potency against certain Gram-negative pathogens. | [3] |
To evaluate the antibacterial activity of Esculentin-2 peptides, researchers typically employ standardized broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) or Minimum Lethal Concentration (MLC).
Protocol for MIC/MLC Determination: Bacterial suspensions are prepared from cultures grown to their exponential log phase [2]. The cell pellets are resuspended in an appropriate solution like Ringer's [2]. A stock solution of the peptide is serially diluted and inoculated with a standardized amount of bacteria. After incubation (e.g., 12 hours at 37°C), the MIC is determined as the lowest peptide concentration that yields no visible bacterial growth. To determine the MLC, samples from wells with no growth are subcultured on agar plates; the MLC is the lowest concentration that results in no growth upon subculturing, indicating bacterial death [2].
Investigating the Mechanism of Action: A common mechanism for AMPs like Esculentin-2 involves disrupting the bacterial cell membrane.
The differential activity against Gram-positive and Gram-negative bacteria is largely determined by the fundamental structural differences between these two classes of bacteria, as illustrated below.
Beyond basic structure, other factors fine-tune Esculentin-2's activity:
The table below summarizes the key experimental findings for Esculentin-2CHa and its analogs, highlighting their effects in various models of metabolic and oxidative stress.
| Peptide Name & Sequence | Experimental Model | Key Findings (vs. Control) | Primary Mechanism / Effects |
|---|
| Esculentin-2CHa(1-30) GFSSIFRGVAKFASKGLGKDLAKLGVDLVA [1] | High-fat fed NIH Swiss mice (75 nmol/kg, twice daily for 28 days) [1] | • Reduced blood glucose by 6-12 mmol/L [1] • Improved glucose tolerance & insulin sensitivity [1] • Decreased fat mass & HbA1c [1] • Enhanced glucose-stimulated insulin secretion in isolated islets [1] | Improves beta-cell function and insulin action; modulates islet gene expression (Ins1, Slc2a2, Pdx1) and muscle genes (Slc2a4, Irs1, Akt1) [1]. | | [D-Arg7, D-Lys15, D-Lys23]-Esculentin-2CHa(1-30) [1] | High-fat fed NIH Swiss mice (75 nmol/kg, twice daily for 28 days) [1] | • Effects on blood glucose, glucose tolerance, and insulin sensitivity similar to native (1-30) peptide [1] • Reduced high-fat diet-induced rise in LDL cholesterol [1] | Stable analogue with enhanced enzymatic resistance; actions comparable to the native truncated peptide [1]. | | [Lys15-octanoate]-Esculentin-2CHa(1-30) [1] | High-fat fed NIH Swiss mice (75 nmol/kg, twice daily for 28 days) [1] | • Effects on blood glucose, glucose tolerance, and insulin sensitivity similar to native (1-30) peptide [1] • Reduced high-fat diet-induced rise in LDL cholesterol [1] | Acylated stable analogue; actions comparable to the native truncated peptide [1]. | | [L28K]Esculentin-2CHa [2] | • BRIN-BD11 clonal beta-cells [2] • High-fat fed mice (75 nmol/kg, acute and 28-day administration) [2] | • More potent and effective at stimulating insulin secretion in vitro than native peptide [2] • Enhanced glucose tolerance & insulin secretion in vivo [2] • Decreased plasma triglycerides & glucagon [2] | Stimulates insulin secretion by membrane depolarization and increasing intracellular Ca²⁺; mechanism involves K_ATP channel closure and voltage-dependent Ca²⁺ channels [2]. | | Esculentin-2CHa(GA30) [3] | Drosophila melanogaster (fruit fly) with copper-induced toxicity (5.0 and 7.5 µM/kg diet) [3] | • Mitigated Cu²⁺-induced oxidative stress: reduced H₂O₂ (15.1-15.8%), TBARS (37.2-55.1%), protein carbonyl (20.7-63.8%) [3] • Restored activity of antioxidant enzymes (catalase, glutathione S-transferase) [3] • Improved Cu²⁺-impaired locomotor activity (21.4-72.1%) [3] | Exhibits neuroprotection by mitigating redox imbalance and associated behavioural deficits; may sequester copper ions [3]. |
To ensure the reproducibility of the data presented, here is a detailed overview of the key methodologies used in the cited studies.
In Vivo Model for Diabetes and Obesity: The anti-diabetic and insulin-sensitizing effects were primarily evaluated in male NIH Swiss mice fed a high-fat diet (45% fat) to induce obesity, glucose intolerance, and insulin resistance [1] [2]. Peptides were administered via intraperitoneal injection (e.g., 75 nmol/kg body weight, twice daily for 28 days). Key outcomes measured included:
In Vitro Insulin Secretion Studies: The direct insulinotropic effects and mechanisms were investigated using:
Models of Oxidative Stress and Neuroprotection: The neuroprotective potential of Esculentin-2CHa(GA30) was studied in a copper-toxicity model using *Drosophila melanogaster*. Flies were fed a diet containing Cu²⁺ (1 mM) with or without the peptide for 5 days [3]. Assessments included:
The following diagrams, generated with Graphviz, illustrate the proposed mechanisms of action and the structure-activity relationships of the Esculentin-2CHa peptides based on the experimental data.
This diagram illustrates the cellular pathway by which Esculentin-2CHa and its analogs, particularly [L28K], stimulate insulin secretion from pancreatic beta-cells [2].
This diagram provides a logical overview of the parent peptide and its key truncated/modified analogs, linking their structural changes to their enhanced profiles as identified in the studies [1] [2].
The table below consolidates key findings from animal studies on Esculentin-2CHa and its analogues.
| Peptide / Analog | Animal Model | Dose & Duration | Key Efficacy Findings | Source Study |
|---|---|---|---|---|
| [L28K]Esculentin-2CHa (37 aa) | HFF mice (obesity, insulin resistance) | 75 nmol/kg body weight, twice daily for 28 days | Improved glucose tolerance & insulin secretion; ↓ non-fasting plasma glucose; ↑ non-fasting plasma insulin; ↓ plasma triglycerides; normalized α-cell mass. | [1] |
| Esculentin-2CHa(1-30) (truncated) | HFF mice with impaired glucose tolerance | 75 nmol/kg body weight, twice daily for 28 days | Improved glucose tolerance, insulin sensitivity, 24h blood glucose profile; ↓ HbA1c, body weight, fat mass; beneficial effects on islet & muscle gene expression. | [2] |
| [D-Arg7, D-Lys15, D-Lys23]-Esculentin-2CHa(1-30) (stable analogue) | HFF mice with impaired glucose tolerance | 75 nmol/kg body weight, twice daily for 28 days | Effects similar to Esculentin-2CHa(1-30), including improved glucose tolerance, insulin sensitivity, and weight loss. | [2] |
| [Lys15-octanoate]-Esculentin-2CHa(1-30) (acylated analogue) | HFF mice with impaired glucose tolerance | 75 nmol/kg body weight, twice daily for 28 days | Effects similar to Esculentin-2CHa(1-30); notably reduced HFF-induced increase in LDL cholesterol. | [2] |
The following methodologies detail how the efficacy of these peptides was validated in vivo.
Ins1, Slc2a2, Pdx1) were conducted [1] [2].The following diagram illustrates the proposed signaling pathway through which Esculentin-2CHa peptides stimulate insulin secretion from pancreatic β-cells, based on in vitro studies [1].
This mechanism is supported by experimental data showing that insulin secretion stimulated by esculentin-2CHa was attenuated by activation of KATP channels, inhibition of voltage-dependent Ca2+ channels, and chelation of extracellular Ca2+ [1].
The collective data strongly suggest that Esculentin-2CHa-related peptides are promising candidates for anti-diabetic therapy. Their efficacy in improving glucose homeostasis and insulin secretion in pre-clinical models is comparable to exendin-4, a established GLP-1-based therapy [2]. Beyond anti-diabetic effects, recent research also indicates that a truncated analogue, Esculentin-2CHa(GA30), exhibits neuroprotective and antioxidant properties in a Drosophila melanogaster model of copper-induced toxicity, hinting at a broader therapeutic potential [3].
The table below summarizes the key findings on the cytotoxic and insulin-releasing effects of Esculentin-2CHa and its analogues from the 2015 study [1] [2].
| Peptide Name | Sequence Modifications | Net Charge (pH 7) | Cytotoxicity Profile (on BRIN-BD11 cells) | Insulin-Releasing Effect (vs. Native Peptide) |
|---|---|---|---|---|
| Esculentin-2CHa (Native) | - | +5 | No cytotoxicity at concentrations > 0.3 nM [1] [2] | Baseline [1] [2] |
| [L21K] Esculentin-2CHa | Leucine-21 → Lysine | +6 | Information missing | More potent, less effective [1] [2] |
| [L24K] Esculentin-2CHa | Leucine-24 → Lysine | +6 | Information missing | More potent, less effective [1] [2] |
| [L28K] Esculentin-2CHa | Leucine-28 → Lysine | +6 | Information missing | More potent and more effective (significantly greater max response) [1] [2] |
| [C31K] Esculentin-2CHa | Cysteine-31 → Lysine | +6 | Information missing | More potent and more effective (significantly greater max response) [1] [2] |
| [C31S,C37S] Esculentin-2CHa | Cysteine-31/37 → Serine | +5 | Information missing | More potent, less effective [1] [2] |
| [D20K, D27K] Esculentin-2CHa | Aspartic Acid-20/27 → Lysine | +9 | Information missing | More potent, less effective [1] [2] |
> Important Note: The search results lack comprehensive quantitative cytotoxicity data (e.g., IC50 values) for most analogues. The primary finding is that the native peptide is non-cytotoxic at insulinotropic concentrations.
The methodologies from the cited papers are detailed below for your reference.
1. In Vitro Insulin Release and Cytotoxicity Assay (2015 Study) [1] [2]
2. In Vivo Efficacy and Toxicity (2017 & 2025 Studies)
The following diagrams illustrate the proposed mechanism of action for Esculentin-2CHa and the general workflow for assessing its bioactivity, based on the methodologies described in the search results.
Mechanism of Insulin Secretion by Esculentin-2CHa
Experimental Workflow for Bioactivity Assessment
Researchers have developed specific analogs of Esculentin-2CHa to improve its stability and efficacy. The table below summarizes key analogs and their performance based on experimental models.
| Peptide Name | Key Modification | Experimental Model | Observed Stability / Efficacy | Citation |
|---|---|---|---|---|
| [D-Arg7, D-Lys15, D-Lys23]-esculentin-2CHa(1-30) | Incorporation of D-amino acids | High-fat fed mice (28-day study) | Effective in long-term study; stable to proteolytic degradation [1]. | |
| [Lys15-octanoate]-esculentin-2CHa(1-30) | Acylation (addition of a fatty acid chain) | High-fat fed mice (28-day study) | Effective in long-term study [1]. | |
| [L28K]Esculentin-2CHa | Substitution of Leucine with Lysine at position 28 | High-fat fed mice (28-day study) | Improved insulinotropic potency and efficacy in vitro; enhanced glucose tolerance in vivo [2]. | |
| ESC-ABD Fusion Protein | Fusion to an Albumin-Binding Domain | In vitro and mouse model | Extended plasma half-life to 12 hours (vs. short-lived native peptide) [3]. | |
| ESC-ABD-AuNPs | Fusion protein coated onto Gold Nanoparticles | In vitro and mouse model | Further extended plasma half-life to 28.3 hours; improved liver accumulation [3]. |
The following methodologies are commonly used in the cited research to evaluate the biological activity and stability of Esculentin-2CHa peptides.
In Vitro Insulin Secretion Studies
In Vivo Efficacy and Stability Studies
The research indicates that Esculentin-2CHa peptides stimulate insulin secretion through a specific pathway in pancreatic beta cells, which can be visualized as follows:
The presented data on Esculentin-2CHa demonstrates that strategic modifications like D-amino acid incorporation, acylation, and fusion proteins can successfully enhance peptide stability and therapeutic potential.
The table below summarizes experimental data on the antibiofilm activity of Esculentin-1 peptides and antibiotics against various bacterial strains.
| Agent | Target Bacteria | Key Antibiofilm Activity / Effect | Concentration | Experimental Model/Assay |
|---|---|---|---|---|
| Esc(1-21) [1] | E. coli O157:H7 | >50% inhibition of biofilm formation [1] | ½ MIC (2 µM) [1] | Microtiter plate assay, Scanning Electron Microscopy (SEM) [1] |
| Esc(1-18) [1] | E. coli O157:H7 | >50% inhibition of biofilm formation [1] | ½ MIC (16 µM) [1] | Microtiter plate assay, Scanning Electron Microscopy (SEM) [1] |
| Ciprofloxacin [2] | S. aureus | Limited disruption of established biofilm (when used alone) [2] | 1x MIC (0.5 µg/mL) [2] | Crystal violet assay, Live/Dead staining [2] |
| Ciprofloxacin + Melimine [2] | S. aureus | ~91% disruption of established biofilm (synergistic effect) [2] | 0.5x MIC of each [2] | Crystal violet assay, Live/Dead staining [2] |
| Ciprofloxacin + Mel4 [2] | S. aureus | ~83% disruption of established biofilm (synergistic effect) [2] | 0.5x MIC of each [2] | Crystal violet assay, Live/Dead staining [2] |
Understanding the methodologies behind the data is crucial for evaluation and replication.
flhC, fliC, csrA) [1].The following diagram illustrates the primary and synergistic mechanisms of action against bacterial cells.